Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione
CAS No.: 5763-49-5
Cat. No.: VC1966073
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione - 5763-49-5](/images/structure/VC1966073.png)
Specification
CAS No. | 5763-49-5 |
---|---|
Molecular Formula | C7H8O3 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | 4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione |
Standard InChI | InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)7(9)10-6/h4-5H,1-3H2 |
Standard InChI Key | NMSRALOLNIBERV-UHFFFAOYSA-N |
SMILES | C1CC2C(C1)C(=O)OC2=O |
Canonical SMILES | C1CC2C(C1)C(=O)OC2=O |
Introduction
Chemical Identity and Structure
Basic Information
Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, identified by CAS Registry Number 5763-49-5, possesses the molecular formula C7H8O3 with a molecular weight of 140.14 g/mol . The compound is characterized by its bicyclic structure consisting of a cyclopentane ring fused with a furan-1,3-dione moiety. This unique structural arrangement contains three oxygen atoms - two involved in the dione functionality and one as part of the furan ring system . The compound is also known by its EC number 227-286-1 and carries the DSSTox Substance ID DTXSID70957299 .
Structural Features and Stereochemistry
The structure exhibits two undefined atom stereocenters, indicating potential stereoisomeric forms . The compound can exist in different stereochemical configurations, including the specifically identified (3aR,6aS)-tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione . The stereochemistry plays a critical role in determining the compound's reactivity patterns and biological activities.
Nomenclature and Synonyms
This compound is known by numerous synonyms in scientific literature, including:
The variety of names reflects its presence across different research fields and applications, as well as its structural representation from different chemical perspectives.
Physical and Chemical Properties
Physical Properties
The physical properties of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione are critical for understanding its behavior in various applications. These properties have been experimentally determined and documented as follows:
Property | Value | Reference |
---|---|---|
Physical State | Solid | |
Density | 1.309 g/cm³ | |
Boiling Point | 289°C | |
Flash Point | 140°C | |
Topological Polar Surface Area | 43.4 Ų | |
XLogP3 | 0.6 | |
Hydrogen Bond Acceptors | 3 |
These properties indicate a moderately polar compound with a relatively high boiling point, characteristic of its cyclic anhydride structure. The compound's XLogP3 value suggests limited lipophilicity, affecting its potential for membrane permeability in biological systems.
Chemical Reactivity
Synthesis and Manufacturing
Synthetic Routes
Several synthetic pathways have been developed for the preparation of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione. A common approach involves the cyclization of appropriate precursors under controlled acidic or basic conditions. The synthetic strategy typically aims to construct the bicyclic framework while ensuring the correct stereochemical configuration at the junction between the cyclopentane and furan rings.
The synthesis often employs carefully selected starting materials and reaction conditions to achieve the desired stereoselectivity. The development of efficient synthetic routes continues to be an active area of research, with new methodologies being explored to improve yield, purity, and stereochemical control.
Industrial Production
Industrial production of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione employs scaled-up versions of laboratory methods, often with modifications to enhance efficiency and reduce costs. Manufacturing processes may incorporate catalysts to improve reaction rates and selectivity, while also focusing on minimizing waste generation. The industrial synthesis may utilize continuous flow processes rather than batch reactions, depending on the scale of production and specific requirements for product quality.
Manufacturing Technology Development
The evolution of manufacturing technologies for Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione reflects broader trends in chemical process development . Current approaches emphasize sustainability, with attention to reducing environmental impact through solvent selection, energy efficiency, and waste minimization. Advances in catalysis and flow chemistry have contributed to improved production methods, making the compound more accessible for various applications while addressing environmental concerns.
Chemical Reactions
Oxidation Reactions
Biological Activities
Antimicrobial Properties
Research has demonstrated that Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione exhibits significant antimicrobial activity against various bacterial strains. Experimental studies have quantified the inhibitory effects against common pathogens, as summarized in the following table:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membrane integrity, ultimately leading to cell lysis. This activity suggests potential applications in the development of novel antimicrobial agents, particularly in contexts where resistance to existing antibiotics presents therapeutic challenges.
Antioxidant Activity
Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione demonstrates notable antioxidant properties, as evidenced by in vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound's ability to neutralize free radicals shows concentration-dependent efficacy:
Concentration (µg/mL) | DPPH Radical Inhibition (%) |
---|---|
10 | 25% |
50 | 55% |
100 | 85% |
These findings indicate that the compound may offer protective effects against oxidative stress, which is implicated in various pathological conditions including inflammation, neurodegenerative disorders, and cancer. The molecular basis for this antioxidant activity likely involves the compound's ability to donate electrons or hydrogen atoms to stabilize reactive radical species.
Anti-inflammatory Effects
Investigations into the anti-inflammatory properties of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione have yielded promising results in murine inflammation models. Treatment with the compound resulted in significant reductions in key pro-inflammatory cytokines compared to control groups:
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 ± 10 | 200 ± 15 |
Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | 75 ± 5 | 90 ± 10 |
This marked decrease in inflammatory mediators suggests potential therapeutic applications in inflammatory conditions. The compound's ability to modulate cytokine production may involve interaction with specific signaling pathways involved in the inflammatory response, though the precise molecular mechanisms remain to be fully elucidated.
Applications
Research Applications
In scientific research, Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione serves as a valuable building block for the synthesis of more complex organic molecules. Its unique bicyclic structure provides a specific three-dimensional arrangement that can be exploited in the design of compounds with particular spatial requirements. Researchers utilize this compound in studies exploring structure-activity relationships, particularly in medicinal chemistry where specific molecular architectures may influence biological activity.
The compound also serves as a model system for investigating reaction mechanisms and synthetic methodologies. Its well-defined structure and reactivity patterns make it useful for developing and validating new synthetic approaches that may have broader applications in organic chemistry.
Pharmaceutical Applications
The documented biological activities of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione—antimicrobial, antioxidant, and anti-inflammatory properties—highlight its potential in pharmaceutical development. The compound may serve as a lead structure for developing novel therapeutic agents targeting infectious diseases, inflammatory conditions, or oxidative stress-related disorders. Its structural features provide a foundation for medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Furthermore, the compound functions as an intermediate in the synthesis of other organic compounds with potential pharmaceutical applications. Its ability to undergo various chemical transformations enables the creation of diverse molecular libraries for screening and drug discovery programs.
Industrial Applications
In industrial contexts, Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione finds application in the production of fine chemicals and specialty materials. The compound's reactivity, particularly the anhydride functionality, makes it useful for creating polymers, coatings, and other materials with specific properties. Industrial applications continue to evolve as new uses for the compound and its derivatives are discovered and developed.
The compound may also serve as a starting material or intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its structural features and reactivity profile enable the synthesis of compounds with tailored properties for specific industrial applications.
Market Analysis
This significant price variation reflects differences in manufacturing processes, purification methods, and market positioning among suppliers. For research purposes, smaller quantities at higher purities are typically available at premium prices, while industrial applications may utilize larger quantities at standard purity levels.
Market Trends and Forecast
Market analysis for Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione indicates a growing demand driven by expanding applications in organic synthesis, pharmaceutical research, and specialty chemicals . Industry reports provide forecasts for global and Chinese production capacity, production volume, and production value from 2025 to 2030 . The market trajectory suggests increasing interest in this compound, potentially driving improvements in production efficiency and expanded applications.
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